Cas no 1002033-58-0 (methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate)

Methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is a nitro-substituted pyrazole derivative with applications in pharmaceutical and agrochemical research. Its structure features a reactive nitro group and an ester functionality, making it a versatile intermediate for further chemical modifications. The compound exhibits stability under standard conditions, facilitating handling and storage. Its pyrazole core is known for contributing to bioactive properties, while the ester group enhances solubility in organic solvents, aiding in synthetic processes. This compound is particularly valuable in the development of novel heterocyclic compounds, where its reactivity and structural features enable precise functionalization for targeted applications in medicinal chemistry and crop protection.
methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate structure
1002033-58-0 structure
Product Name:methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
CAS No:1002033-58-0
MF:C8H11N3O4
MW:213.190641641617
MDL:MFCD04967305
CID:2951759
PubChem ID:7017144
Update Time:2025-05-26

methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • STK312324
    • AKOS B016157
    • ART-CHEM-BB B016157
    • methyl 3-(5-methyl-3-nitropyrazol-1-yl)propanoate
    • methyl 3-(5-methyl-3-nitro-pyrazol-1-yl)propanoate
    • Methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
    • 3-(5-methyl-3-nitro-1-pyrazolyl)propanoic acid methyl ester
    • 3-(5-METHYL-3-NITRO-PYRAZOL-1-YL)-PROPIONIC ACID METHYL ESTER
    • methyl3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
    • 1H-pyrazole-1-propanoic acid, 5-methyl-3-nitro-, methyl ester
    • 3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid m ethyl ester
    • EN300-1082792
    • LS-06515
    • 1002033-58-0
    • H33102
    • MFCD04967305
    • AKOS000305831
    • AKOS015922372
    • Methyl 5-methyl-3-nitro-1H-pyrazole-1-propanoate
    • DTXSID801239711
    • ALBB-021601
    • CS-0280733
    • ZINC02534323
    • methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
    • MDL: MFCD04967305
    • Inchi: 1S/C8H11N3O4/c1-6-5-7(11(13)14)9-10(6)4-3-8(12)15-2/h5H,3-4H2,1-2H3
    • InChI Key: MNNXGNJXAQAKTL-UHFFFAOYSA-N
    • SMILES: O(C)C(CCN1C(C)=CC([N+](=O)[O-])=N1)=O

Computed Properties

  • Exact Mass: 213.07495584Da
  • Monoisotopic Mass: 213.07495584Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 89.9

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 357.3±32.0 °C at 760 mmHg
  • Flash Point: 169.9±25.1 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate Security Information

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methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate Suppliers

Amadis Chemical Company Limited
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(CAS:1002033-58-0)methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
Order Number:A1095963
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:16
Price ($):240.0
Email:sales@amadischem.com

Additional information on methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate

Methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate (CAS No. 1002033-58-0): A Comprehensive Overview

Methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate, identified by its CAS number 1002033-58-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The presence of both a methyl group and a nitro group in its molecular structure contributes to its unique chemical properties, making it a subject of interest for synthetic chemists and medicinal researchers.

The molecular structure of methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate consists of a propanoate ester linked to a pyrazole ring substituted with a methyl group at the 5-position and a nitro group at the 3-position. This arrangement imparts specific electronic and steric characteristics to the molecule, which can influence its reactivity and interaction with biological targets. The compound's solubility, stability, and metabolic pathways are critical factors that determine its suitability for various applications, particularly in pharmaceutical formulations.

In recent years, pyrazole derivatives have been extensively studied due to their broad spectrum of biological activities. These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The nitro group in methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is particularly noteworthy, as it can participate in redox reactions and influence the compound's bioavailability. Additionally, the methyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and cellular uptake.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic behavior of such compounds with greater accuracy. Molecular modeling studies suggest that methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate may exhibit favorable interactions with certain enzymes and receptors, making it a promising candidate for further development. These simulations have guided experimental design and helped optimize synthetic routes to improve yield and purity.

The synthesis of methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate involves multi-step organic reactions, typically starting from readily available precursors such as methyl propionate and appropriately substituted pyrazole derivatives. The introduction of the nitro group requires careful control of reaction conditions to avoid side products. Advanced catalytic methods have been employed to enhance efficiency and selectivity in these transformations. For instance, transition metal-catalyzed cross-coupling reactions have shown promise in constructing the desired pyrazole core with high precision.

From a pharmaceutical perspective, the potential therapeutic applications of methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate are being actively explored. Preliminary in vitro studies have indicated that this compound may possess inhibitory effects on certain kinases and other enzymes implicated in cancer progression. The nitro group's ability to undergo reduction to an amine has also been exploited in designing prodrugs that release active species within target tissues. Such strategies could enhance drug delivery systems and improve treatment outcomes.

The role of analytical chemistry techniques in characterizing methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate cannot be overstated. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm structural integrity and purity. These methods provide critical data for regulatory submissions and ensure that the compound meets pharmaceutical standards before proceeding to clinical trials.

In conclusion, methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-ylopropanoate (CAS No. 1002033-58-0) represents a fascinating compound with significant potential in medicinal chemistry. Its unique structural features, combined with recent advancements in synthetic methodologies and computational biology, position it as a valuable asset for drug discovery programs. Further research is warranted to fully elucidate its biological profile and develop novel therapeutic agents based on this scaffold.

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Amadis Chemical Company Limited
(CAS:1002033-58-0)methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
A1095963
Purity:99%
Quantity:1g
Price ($):240.0
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